molecular formula C12H17N3O3 B413746 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol

Katalognummer: B413746
Molekulargewicht: 251.28g/mol
InChI-Schlüssel: YRGZDCSTBRNJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol is an organic compound with a complex structure that includes a nitro group, a pyrrolidine ring, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol typically involves the nitration of a precursor compound followed by the introduction of the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Nitro-5-pyrrolidin-1-yl-phenylamino)-propan-2-ol
  • 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]ethan-1-one

Uniqueness

2-(2-Nitro-5-pyrrolidin-1-ylanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Eigenschaften

Molekularformel

C12H17N3O3

Molekulargewicht

251.28g/mol

IUPAC-Name

2-(2-nitro-5-pyrrolidin-1-ylanilino)ethanol

InChI

InChI=1S/C12H17N3O3/c16-8-5-13-11-9-10(14-6-1-2-7-14)3-4-12(11)15(17)18/h3-4,9,13,16H,1-2,5-8H2

InChI-Schlüssel

YRGZDCSTBRNJRW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO

Kanonische SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.